N2-(3,4-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

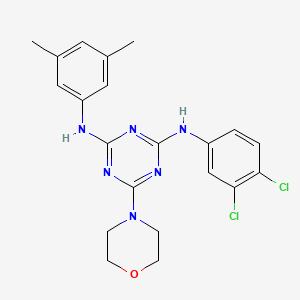

N2-(3,4-Dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a central 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions. The 6-position is occupied by a morpholino group, while the 2- and 4-positions are substituted with 3,4-dichlorophenyl and 3,5-dimethylphenyl amines, respectively. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its electronic and steric properties. Triazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

IUPAC Name |

4-N-(3,4-dichlorophenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N6O/c1-13-9-14(2)11-16(10-13)25-20-26-19(24-15-3-4-17(22)18(23)12-15)27-21(28-20)29-5-7-30-8-6-29/h3-4,9-12H,5-8H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYXGKNXJGOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multiple steps:

Formation of the Triazine Core: The triazine ring is usually synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

Substitution Reactions: The dichlorophenyl and dimethylphenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution.

Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, where the triazine intermediate reacts with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the triazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Strong bases (e.g., sodium hydride), solvents like DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N2-(3,4-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N2-(3,4-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in the substituents on the triazine ring. Key comparisons include:

N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d) Substituents: Benzyl (N2) and chloro (C4). Key Differences: Lacks aromatic dichloro/dimethyl groups, reducing steric bulk and lipophilicity. Relevance: Demonstrates the impact of chloro vs. aryl substituents on solubility and reactivity .

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) Substituents: Diethylamine (N2) and chloro (C4).

N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (4f) Substituents: 4-Chlorophenyl (N2) and 4-methoxyphenyl (N4). Reported yield (62%) is lower than the main compound’s hypothetical efficiency, possibly due to steric hindrance from dichloro/dimethyl groups .

4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine Substituents: N-methylphenyl (N2) and chloro (C4). Key Differences: Methyl and phenyl groups provide moderate lipophilicity but lack the dichlorophenyl’s electron-withdrawing effects. High yield (81.3%) suggests efficient synthesis under mild conditions .

Physicochemical Properties

- Electronic Effects : Dichlorophenyl’s electron-withdrawing nature contrasts with methoxy’s electron-donating properties in 4f, influencing charge distribution and reactivity .

Biological Activity

N2-(3,4-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H19Cl2N5O

- Molecular Weight : 392.28 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. Key steps include:

- Formation of the Triazine Core : Utilizing appropriate precursors and catalysts.

- Substitution Reactions : Introducing the dichlorophenyl and dimethylphenyl groups through electrophilic aromatic substitution.

- Finalization : The morpholino group is added in the last step to yield the final product with high purity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), SKBR-3 (HER2-positive), and MCF-7 (estrogen receptor-positive).

- Results : The compound showed selective cytotoxicity with a GI50 value of 1 nM against MDA-MB231 cells. In contrast, it had minimal effects on non-cancerous MCF-10A cells .

| Cell Line | GI50 Value (nM) | Selectivity |

|---|---|---|

| MDA-MB231 | 1 | High |

| SKBR-3 | 50 | Moderate |

| MCF-7 | 100 | Low |

The mechanism underlying its biological activity appears to involve:

- Apoptosis Induction : Morphological studies indicated that treated cancer cells exhibited features characteristic of apoptosis.

- Target Interaction : The compound may interact with specific enzymes or receptors linked to cell proliferation pathways .

Case Studies

A notable study evaluated the compound's effects on breast cancer cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.